molecular formula C32H47NO14 B2973944 5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer CAS No. 1174234-44-6

5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer

Cat. No.: B2973944
CAS No.: 1174234-44-6
M. Wt: 669.721
InChI Key: KQPACFUEGAAHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer is a useful research compound. Its molecular formula is C32H47NO14 and its molecular weight is 669.721. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Pyranones

The research conducted by Ornik et al. (1990) explores the synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one and related compounds through reactions involving carbocyclic and heterocyclic 1,3-diketones. This study exemplifies the broader category of chemical synthesis where complex organic compounds, such as the one , might find application in the creation of fused pyranones, which are significant in pharmaceutical chemistry and materials science (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

Asymmetric Synthesis and Cytotoxicity Studies

Meilert et al. (2004) discuss the non-iterative asymmetric synthesis of C15 polyketide spiroketals. Their research highlights the importance of stereo- and enantioselectivity in the synthesis of spiroketal compounds, which could be relevant to understanding the synthetic pathways and potential bioactivity of complex spiro compounds. This study also touches on the cytotoxicity of these compounds towards cancer cell lines, suggesting potential applications in therapeutic research (Meilert, Pettit, & Vogel, 2004).

Central Nervous System Agents

Martin et al. (1981) synthesized cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives as potential central nervous system agents. Their work provides insight into the potential pharmacological applications of complex spiro compounds in developing drugs targeting the central nervous system (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Local Anesthetic and Platelet Antiaggregating Activities

Mosti et al. (1994) describe the synthesis and biological evaluation of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related compounds, demonstrating local anesthetic and platelet antiaggregating activities. This study underscores the potential for complex organic molecules to contribute to developing new pharmaceutical agents with specific therapeutic effects (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).

Properties

InChI

InChI=1S/C32H47NO14/c1-17(34)33-23-26(41-20(4)37)24(40-19(3)36)21(15-38-18(2)35)42-29(23)39-16-22-25-27(45-31(44-25)11-7-5-8-12-31)28-30(43-22)47-32(46-28)13-9-6-10-14-32/h21-30H,5-16H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPACFUEGAAHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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